REACTION_SMILES
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[CH2:2]([Al+:3][CH2:4][CH:5]([CH3:6])[CH3:7])[CH:8]([CH3:9])[CH3:10].[Cl:11][c:12]1[cH:13][c:14]([C:24]([F:25])([F:26])[F:27])[c:15]([CH2:18][CH2:19][C:20](=[O:21])[O:22][CH3:23])[cH:16][cH:17]1.[Cl:29][CH2:30][Cl:31].[ClH:28].[H-:1]>>[Cl:11][c:12]1[cH:13][c:14]([C:24]([F:25])([F:26])[F:27])[c:15]([CH2:18][CH2:19][CH2:20][OH:21])[cH:16][cH:17]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCc1ccc(Cl)cc1C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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OCCCc1ccc(Cl)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |